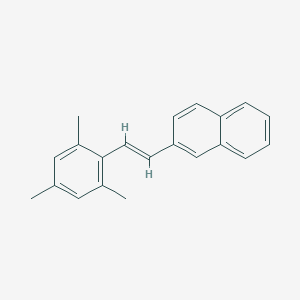

2-(2-Mesitylvinyl)naphthalene

Description

Significance of π-Conjugated Naphthalene (B1677914) Derivatives in Chemical Research

π-conjugated naphthalene derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered substantial interest in chemical research. Their rigid, planar structure and extended π-electron system give rise to unique electronic and photophysical properties. researchgate.netlibretexts.org These characteristics make them fundamental components in the development of advanced materials, particularly in the field of organic electronics where they are used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.orgnih.gov The ability to modify the naphthalene core with various functional groups allows for precise tuning of their properties, such as their absorption and emission wavelengths, fluorescence quantum yields, and charge transport capabilities. libretexts.orgnih.gov Many naphthalene derivatives are known for their strong fluorescence, often sensitive to the local environment, making them valuable as molecular probes and sensors. nih.gov

Contextualization of 2-(2-Mesitylvinyl)naphthalene within Styrylarene Chemistry

This compound belongs to the broader family of styrylarenes, which are compounds featuring an arylethene core. This structure consists of two aromatic rings linked by a carbon-carbon double bond. rsc.org Styrylarenes, and stilbenes (where both groups are phenyl), are cornerstone molecules in photochemistry and materials science. researchgate.net Their derivatives are investigated for a wide range of applications, including as dyes, optical brighteners, scintillators, and active components in medicinal chemistry. rsc.orgresearchgate.net The introduction of a naphthalene ring in place of a benzene (B151609) ring, as in styrylnaphthalenes, extends the π-conjugation, which can significantly alter the molecule's photophysical behavior, often leading to red-shifted absorption and emission spectra compared to their stilbene (B7821643) counterparts. researchgate.net The mesityl group (2,4,6-trimethylphenyl) in this compound introduces steric bulk, which can influence the molecule's conformation, solid-state packing, and photochemical reaction pathways.

Overview of Research Avenues for this compound

Research on this compound has primarily focused on its photochemical behavior. Specifically, it has been studied as a precursor in photocyclodehydrogenation reactions. rsc.org This process involves an intramolecular cyclization upon exposure to ultraviolet light, followed by oxidation, to form larger, more complex polycyclic aromatic systems. In the case of this compound, this reaction leads to the formation of substituted benzo[c]phenanthrene (B127203) derivatives. rsc.org This synthetic utility positions the compound as a valuable building block in the construction of complex aromatic architectures. Further research avenues include exploring its potential in materials science, leveraging the extended π-system for applications in organic electronics, and investigating its properties as a fluorescent probe.

Structure

3D Structure

Properties

Molecular Formula |

C21H20 |

|---|---|

Molecular Weight |

272.4g/mol |

IUPAC Name |

2-[(E)-2-(2,4,6-trimethylphenyl)ethenyl]naphthalene |

InChI |

InChI=1S/C21H20/c1-15-12-16(2)21(17(3)13-15)11-9-18-8-10-19-6-4-5-7-20(19)14-18/h4-14H,1-3H3/b11-9+ |

InChI Key |

ZKSARXPCYHBSKJ-PKNBQFBNSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)C=CC2=CC3=CC=CC=C3C=C2)C |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)/C=C/C2=CC3=CC=CC=C3C=C2)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=CC2=CC3=CC=CC=C3C=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Mesitylvinyl Naphthalene and Analogous Conjugated Systems

Retrosynthetic Approaches and Precursor Design Strategies

A logical retrosynthetic analysis of 2-(2-mesitylvinyl)naphthalene disconnects the molecule at the vinyl double bond. This leads to two primary precursor fragments: a naphthalene-containing component and a mesitylene-containing component. The specific functional groups on these precursors are chosen based on the intended forward synthetic reaction.

For a Suzuki-Miyaura coupling, one precursor would be an organoboron compound, such as a boronic acid or a boronate ester, and the other would be an organohalide or a triflate. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection leads to a 2-naphthylvinylboronic acid (or its ester) and a mesityl halide (e.g., mesityl bromide).

Pathway B: Disconnection results in a 2-halonaphthalene (e.g., 2-bromonaphthalene) and a mesitylvinylboronic acid (or its ester).

The choice between these pathways may depend on the commercial availability and stability of the precursors. For instance, vinylboronic acids can sometimes be prone to polymerization or decomposition, which might favor a route utilizing a more stable arylboronic acid. The synthesis of the vinylboronic acid or vinyl halide precursors themselves often involves multi-step sequences, such as the hydroboration of a terminal alkyne or the Wittig reaction. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The formation of the C-C double bond in this compound and its analogs is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful and efficient means to construct complex organic molecules with high precision.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Vinylnaphthalene Construction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents. uliege.bemdpi.com It is a highly effective method for constructing the vinylnaphthalene core of the target molecule. uliege.benih.gov The general reaction involves the coupling of an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgmusechem.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: libretexts.orgmusechem.com

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., 2-bromonaphthalene (B93597) or mesityl bromide) in an oxidative addition step. This involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. libretexts.org Mechanistic studies suggest this step often proceeds via an SN2-type mechanism, particularly with alkyl halides, leading to an inversion of stereochemistry at the carbon center. libretexts.org The initial product is a cis-complex, which can then isomerize to the more stable trans-complex. libretexts.org

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. For this to occur, the boronic acid or boronate ester must first be activated by a base to form a more nucleophilic borate (B1201080) species. organic-chemistry.org This activated boron compound then reacts with the Pd(II) complex, replacing the halide with the organic group from the boron reagent. This step typically proceeds with retention of the stereochemistry of the organic group being transferred. libretexts.org

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple and are eliminated as the final product (e.g., this compound). musechem.com This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Reductive elimination also occurs with retention of stereochemistry. libretexts.org

| Catalytic Step | Description | Stereochemical Outcome |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the C-X bond of the organohalide to form a Pd(II) complex. libretexts.org | Retention for alkenyl halides, inversion for allylic/benzylic halides. libretexts.org |

| Transmetalation | The organic group from the activated organoboron reagent is transferred to the Pd(II) complex. organic-chemistry.org | Retention of configuration. libretexts.org |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple to form the final product and regenerate the Pd(0) catalyst. musechem.com | Retention of configuration. libretexts.org |

The choice of ligand coordinated to the palladium center is crucial for the success of the Suzuki-Miyaura coupling, influencing reaction rates, catalyst stability, and selectivity. uliege.be For the synthesis of sterically hindered stilbenes like this compound, bulky and electron-rich phosphine (B1218219) ligands are often employed.

Steric Bulk: Sterically demanding ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)3) and its corresponding tetrafluoroborate (B81430) salt (t-Bu3PHBF4), have proven effective in promoting the coupling of both electron-rich and electron-poor aryl bromides. nih.govresearchgate.net The steric bulk of these ligands can facilitate the reductive elimination step and prevent catalyst decomposition.

Electronic Properties: The electronic nature of the ligand also plays a significant role. Electron-rich ligands can increase the electron density on the palladium center, which can enhance the rate of oxidative addition. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. uliege.be The presence of bulky substituents on the NHC ligand, particularly at the ortho positions of N-aryl groups, is often critical for achieving high catalytic activity. uliege.be

| Ligand Type | Key Features | Impact on Reaction | Example |

|---|---|---|---|

| Bulky Phosphines | Large cone angle, electron-rich. | Enhances reductive elimination, stabilizes catalyst. nih.gov | P(t-Bu)3 |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | High catalytic activity, particularly with bulky ortho-substituents. uliege.be | IMes |

Achieving high stereochemical control is essential in the synthesis of vinylnaphthalenes to obtain the desired (E)- or (Z)-isomer. In many cases, the Suzuki-Miyaura coupling proceeds with complete retention of the double bond geometry of the starting vinylboron reagent. nih.gov This means that if an (E)-vinylboronic acid is used, the (E)-stilbene product will be formed exclusively.

However, the stereochemical outcome can be influenced by several factors:

Ligand Choice: The nature of the ligand can sometimes influence the stereochemical course of the reaction. While many ligands promote retention of configuration, specific ligands have been developed to achieve inversion of stereochemistry. researchgate.net

Reaction Conditions: Factors such as temperature can sometimes lead to isomerization of the double bond, although this is not always predictable. uliege.be

Additives: In some cases, acidic additives can be used to switch the stereochemical outcome of the reaction, leading to either retention or inversion of configuration. acs.org

For the synthesis of (E)-stilbene derivatives, a common strategy is to prepare the (E)-vinylboronate ester via the hydroboration of a terminal alkyne, followed by a Suzuki-Miyaura coupling that proceeds with retention of stereochemistry. nih.gov

Investigation of Ligand Effects on Reaction Efficiency and Regioselectivity

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Rhodium, Copper, Zinc, Iron, Platinum, Nickel)

While palladium is the most common catalyst for Suzuki-Miyaura reactions, other transition metals can also be employed for the synthesis of vinylnaphthalenes and related conjugated systems through various coupling reactions. musechem.com

Olefination Reactions for Carbon-Carbon Double Bond Formation

The formation of the vinyl linkage in this compound is a critical step that can be achieved through various olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly prominent and stereoselective method for this purpose. wikipedia.orgconicet.gov.ar

Horner-Wadsworth-Emmons (HWE) Reaction for Stereoselective (E)-Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly with a strong preference for the formation of the (E)-isomer. wikipedia.orgtcichemicals.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com In the synthesis of this compound, this would typically involve the reaction of a mesityl-substituted phosphonate with 2-naphthaldehyde (B31174) or a naphthalene-substituted phosphonate with mesitylaldehyde.

The HWE reaction offers several advantages over the traditional Wittig reaction. The phosphonate carbanions are generally more nucleophilic and less basic than phosphonium (B103445) ylides, allowing for reactions with a broader range of electrophiles under milder conditions. wikipedia.orgnrochemistry.com Furthermore, the dialkylphosphate byproduct of the HWE reaction is water-soluble, facilitating its removal during workup. alfa-chemistry.comorganic-chemistry.org

Detailed Mechanistic Pathways of Phosphonate Carbanion Addition and Elimination

The mechanism of the Horner-Wadsworth-Emmons reaction proceeds through a well-defined sequence of steps: wikipedia.orgnrochemistry.com

Deprotonation: The reaction initiates with the deprotonation of the α-carbon of the phosphonate ester by a base to form a nucleophilic phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The phosphonate carbanion then undergoes a nucleophilic addition to the carbonyl carbon of the aldehyde (or ketone), forming a tetrahedral intermediate. This addition is typically the rate-limiting step. wikipedia.org

Oxaphosphetane Formation: The resulting alkoxide can then cyclize to form a four-membered ring intermediate known as an oxaphosphetane. nrochemistry.com

Elimination: The oxaphosphetane intermediate subsequently collapses, leading to the formation of the alkene and a dialkylphosphate salt. wikipedia.org

The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the isomeric alkenes. nrochemistry.com The preference for the (E)-alkene is attributed to the thermodynamic stability of the anti-periplanar arrangement of the substituents in the transition state leading to the oxaphosphetane. alfa-chemistry.comorganic-chemistry.org

Influence of Reaction Conditions on (E)/(Z) Stereoselectivity

The (E)/(Z) stereoselectivity of the Horner-Wadsworth-Emmons reaction can be significantly influenced by several factors, allowing for a degree of control over the isomeric ratio of the product.

Structure of Reactants: The steric bulk of both the phosphonate reagent and the aldehyde can play a crucial role. Increased steric hindrance in the aldehyde generally leads to higher (E)-selectivity. wikipedia.org Aromatic aldehydes, like 2-naphthaldehyde, typically yield almost exclusively (E)-alkenes. wikipedia.org

Reaction Temperature: Higher reaction temperatures often favor the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgnih.gov

Base and Cation: The choice of base and the nature of the metal cation can influence the stereochemical outcome. Lithium salts tend to provide higher (E)-selectivity compared to sodium or potassium salts. wikipedia.org Stronger bases like LHMDS can lead to different selectivities compared to weaker bases used in Masamune-Roush conditions. nih.gov

Phosphonate Modification: Altering the electronic properties of the phosphonate ester can dramatically shift the stereoselectivity. The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl), promotes the formation of (Z)-alkenes. wikipedia.orgnrochemistry.com This is because the electron-withdrawing groups accelerate the elimination of the oxaphosphetane, favoring the kinetic (Z)-product. nrochemistry.com

| Factor | Influence on Stereoselectivity |

| Aldehyde Structure | Increasing steric bulk enhances (E)-selectivity. Aromatic aldehydes strongly favor (E)-alkenes. wikipedia.org |

| Temperature | Higher temperatures generally increase the proportion of the (E)-isomer. wikipedia.orgnih.gov |

| Cation | Li⁺ > Na⁺ > K⁺ for promoting (E)-selectivity. wikipedia.org |

| Phosphonate Ester | Electron-withdrawing groups (Still-Gennari) favor (Z)-alkenes. wikipedia.orgnrochemistry.com |

Alternative Olefination Strategies for Vinyl Moiety Introduction

While the HWE reaction is a powerful tool, other olefination methods can also be employed for the introduction of the vinyl moiety.

Palladium-Catalyzed C-H Olefination: This modern approach allows for the direct coupling of an aromatic C-H bond with an alkene. For instance, a naphthalene (B1677914) derivative could be directly coupled with a mesityl-substituted alkene in the presence of a palladium catalyst. nih.gov This method can be highly efficient and atom-economical. Recent developments have even demonstrated enantioselective versions of this reaction. rsc.org

Allene (B1206475) Synthesis: While not a direct route to a simple vinyl group, methods for allene synthesis can provide precursors that can be subsequently isomerized or further functionalized to the desired vinylnaphthalene structure. organic-chemistry.org

Cyclization and Annulation Strategies for Naphthalene Ring Formation

The construction of the naphthalene ring itself is a key aspect of the synthesis of this compound. Various cyclization and annulation strategies are available for this purpose.

Electrophilic Cyclization: Substituted naphthalenes can be prepared through the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This method involves the reaction of an appropriate alkyne with an electrophile like iodine monochloride (ICl) or bromine (Br₂), leading to a 6-endo-dig cyclization to form the naphthalene core. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a classic and powerful method for forming six-membered rings. nih.gov A suitably substituted diene can react with a dienophile to construct the naphthalene skeleton in a convergent manner.

Transition Metal-Catalyzed Annulation: Transition metals, particularly palladium, nickel, and gold, are widely used to catalyze annulation reactions for the synthesis of polycyclic aromatic systems. frontiersin.org For example, palladium-catalyzed benzannulation can construct the naphthalene ring with high regioselectivity. frontiersin.org Nickel-catalyzed cyclization reactions have also been employed in the synthesis of arylnaphthalene lignan (B3055560) precursors. frontiersin.org Gold-catalyzed intramolecular cyclization of alkynyl esters provides another route to the naphthalene core. frontiersin.org

Annulation of Arynes: The reaction of arynes with alkynes is another strategy for naphthalene synthesis. nih.gov

Core-Annulation of Naphthalene Diimides: While focused on a specific class of compounds, the strategies for core-annulation of naphthalene diimides, such as Stille coupling followed by intramolecular C-H/C-Br coupling, demonstrate advanced methods for building fused ring systems onto a naphthalene core. swinburne.edu.au

| Strategy | Description |

| Electrophilic Cyclization | 6-endo-dig cyclization of arene-containing propargylic alcohols initiated by an electrophile. nih.gov |

| [4+2] Cycloaddition | Reaction of a diene and a dienophile to form the six-membered ring of the naphthalene system. nih.gov |

| Transition Metal-Catalyzed Annulation | Use of catalysts like Pd, Ni, or Au to construct the naphthalene ring via cyclization reactions. frontiersin.org |

| Aryne Annulation | Reaction of an aryne intermediate with an alkyne. nih.gov |

| Core-Annulation | Stepwise construction of fused rings onto a pre-existing naphthalene system. swinburne.edu.au |

Electrophilic Cyclization of Alkynes

Electrophilic cyclization of alkynes is a powerful strategy for the synthesis of substituted naphthalenes and other fused aromatic systems. This method generally involves the activation of a carbon-carbon triple bond by an electrophile, followed by an intramolecular attack from a tethered aromatic ring.

A prominent example is the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.gov In this approach, treatment of an aryl-substituted propargylic alcohol with an electrophilic halogen source, such as iodine (I₂), iodine monochloride (ICl), or N-Bromosuccinimide (NBS), triggers the reaction. The electrophile adds to the alkyne, forming a reactive intermediate (e.g., an iodonium (B1229267) ion). The tethered aromatic ring then acts as a nucleophile, attacking the activated alkyne in an endocyclic fashion to form the six-membered ring of the naphthalene system. Subsequent dehydration of the resulting alcohol intermediate leads to the aromatized naphthalene product. nih.gov

This methodology is highly versatile, tolerating a wide range of functional groups on the aromatic ring and the alkyne chain. nih.gov The regioselectivity of the cyclization is often predictable; for instance, in the cyclization of a 3-methoxyphenyl (B12655295) alkynol, the ring closure preferentially occurs at the less sterically hindered position para to the methoxy (B1213986) group. nih.gov This approach has been successfully applied to synthesize a variety of substituted naphthalenes, phenanthrenes, carbazoles, and dibenzothiophenes under mild reaction conditions. nih.gov

The electrophilic cyclization process involves the activation of the alkyne's carbon-carbon triple bond by an electrophile. chim.it This is followed by a nucleophilic attack from the nitrogen atom onto the activated intermediate, leading to the formation of a salt. The final step involves the generation of the indole (B1671886) product. chim.it While this specific example leads to indoles, the underlying principle of electrophile-induced cyclization of an alkyne onto an adjacent ring system is directly analogous to the synthesis of carbocyclic systems like naphthalene.

Table 1: Examples of Electrophilic Cyclization for Naphthalene Synthesis nih.gov

| Starting Material (Arene-propargylic alcohol) | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-4-phenylbut-3-yn-2-ol | I₂ | 2-Iodo-6-methoxy-1-((E)-2-phenylvinyl)naphthalene | 90 |

| 1-(Naphthalen-2-yl)-4-phenylbut-3-yn-2-ol | I₂ | 2-Iodo-3-((E)-2-phenylvinyl)phenanthrene | 85 |

[4+2] Cycloaddition and Benzannulation Approaches

[4+2] Cycloaddition reactions, particularly the Diels-Alder reaction, and other benzannulation strategies provide a convergent route to the naphthalene core found in compounds like this compound. These methods involve the construction of the second aromatic ring onto a pre-existing benzene (B151609) derivative.

One effective method involves the reaction of 2-pyrones with aryne intermediates. rsc.org In this approach, a highly functionalized 4-hydroxy-2-pyrone is used as the diene component. The aryne, generated in situ from an o-silylaryl triflate, acts as the dienophile. The initial [4+2] cycloaddition is followed by a spontaneous decarboxylation (loss of CO₂) to yield the aromatic naphthalene product. This strategy allows for the synthesis of multisubstituted naphthalenes with a wide range of functionalities. rsc.org

Benzannulation reactions catalyzed by organic bases also offer an efficient pathway to stilbene (B7821643) and biaryl derivatives. A notable example is the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-catalyzed reaction of 1H-benzotriazole amides with methyl coumalate. researchgate.net This transformation proceeds through a sequence involving a base-catalyzed Michael addition, a 6π-electrocyclic ring-opening, decarboxylation, and finally, aromatization to yield the stilbene or biaryl product. researchgate.net This method highlights the utility of cascade reactions in building complex aromatic structures from acyclic precursors.

Table 2: Benzannulation and Cycloaddition for Stilbene/Naphthalene Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| [4+2] Cycloaddition | 2-Pyrone, o-Silylaryl triflate | CsF, 18-crown-6 | Multisubstituted Naphthalene | rsc.org |

Electrochemical Annulation Methods

Electrochemical methods represent a modern, sustainable approach to annulation reactions, often avoiding the need for stoichiometric chemical oxidants. d-nb.info These techniques use an electric current to mediate redox reactions that drive the formation of cyclic structures.

Dehydrogenative annulation reactions are particularly well-suited for electrosynthesis. For instance, the annulation of alkenes with 1,2- or 1,3-diols can be achieved electrochemically to synthesize 1,4-dioxane (B91453) and 1,4-dioxepane derivatives. d-nb.info While this example produces saturated heterocycles, the underlying principle of electrochemically-driven C-H functionalization and bond formation is applicable to the synthesis of aromatic systems. d-nb.info Such methods can be catalyzed by organic redox mediators, like triarylamines, eliminating the need for transition metals. chemrxiv.org

The electrochemical oxidative dimerization of stilbenes has been studied, where the reaction outcome is highly dependent on the solvent system. In acetonitrile, for example, [3+2] and [4+2] cycloaddition adducts can be formed. nih.gov More relevant to the synthesis of the core structure is the electrochemical [2+2+2] annulation of alkynes with nitriles. This method, promoted by a triphenylamine (B166846) redox mediator and benzoic acid, can construct substituted pyridines. chemrxiv.org The ability to achieve cross-annulations between two different alkynes highlights the potential for controlled, selective synthesis of complex aromatic and heteroaromatic systems, a principle that can be extended to carbocyclic annulations for naphthalene synthesis. chemrxiv.org These electrochemical strategies are often scalable and can provide rapid access to complex molecules. d-nb.info

Post-Synthetic Modification and Functionalization of the this compound Scaffold

Once the core this compound structure is synthesized, its properties can be further tuned through post-synthetic modification (PSM). This involves performing chemical reactions on the intact scaffold to introduce new functional groups or alter existing ones. While many PSM studies are conducted on molecules integrated into larger structures like metal-organic frameworks (MOFs), the reactions themselves are indicative of the chemical reactivity of the standalone molecule. labxing.comacs.org

The vinyl group of the stilbene moiety is a key site for functionalization. For example, diastereoselective bromination of the stilbene double bond has been demonstrated. nih.gov In this heterogeneous process, treating a MOF containing coordinated stilbene dicarboxylate units with Br₂ results in the addition of bromine across the double bond. The rigidity and porous nature of the framework can control the stereochemical outcome of the reaction. nih.gov

Another important transformation is the epoxidation of the stilbene double bond. The selective epoxidation of trans-stilbene (B89595) can be achieved using heterogeneous catalysts, demonstrating that the vinyl linkage is susceptible to oxidation to form an epoxide ring. exlibrisgroup.com These modification strategies—such as halogenation and epoxidation—highlight the potential to convert the this compound scaffold into a variety of derivatives with potentially new and useful properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Mesitylvinyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution 1H and 13C NMR Analysis for Proton and Carbon Environments

Experimentally obtained high-resolution 1H and 13C NMR spectra are fundamental for determining the chemical environment of each proton and carbon atom within the 2-(2-Mesitylvinyl)naphthalene molecule.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the naphthalene (B1677914) and mesityl rings, as well as the vinylic protons. The naphthalene protons would likely appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their position on the bicyclic system. The protons of the mesityl group would include signals for the aromatic protons on the mesitylene (B46885) ring and the characteristic singlets for the three methyl groups, which would likely appear in the upfield region (around δ 2.0-2.5 ppm). The vinylic protons would resonate in the olefinic region of the spectrum (typically δ 5.0-7.5 ppm), and their coupling constant would provide information about the stereochemistry (E or Z) of the double bond.

A hypothetical ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. One would anticipate a specific number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic rings and the vinyl group, and the sp³-hybridized carbons of the methyl groups on the mesityl moiety. Quaternary carbon signals, those without attached protons, would also be expected and are often weaker in intensity. oregonstate.edu

A detailed analysis of the chemical shifts, signal integrations, and coupling constants from both ¹H and ¹³C NMR spectra would be the first step in the complete structural assignment of this compound. However, specific, experimentally verified data tables for these properties are not currently available.

Diffusion-Ordered NMR Spectroscopy (DOSY) for Molecular Size and Self-Assembly Characterization

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique used to probe the size and translational diffusion of molecules in solution. By measuring the diffusion coefficient of a molecule, information about its hydrodynamic radius can be obtained. This can be useful for confirming the molecular weight of a synthesized compound and for studying non-covalent interactions, such as self-assembly or aggregation.

For this compound, a DOSY experiment would be expected to show all the proton signals of the molecule aligning at the same diffusion coefficient, corresponding to a single molecular species in solution. This would provide evidence for the successful synthesis and purity of the compound. If the molecule were to engage in self-assembly or aggregation, multiple diffusion coefficients might be observed, or an average diffusion coefficient that reflects the size of the aggregate species. Currently, there are no published DOSY NMR studies for this compound.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to gain insight into molecular structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Bond Vibrations

An FT-IR spectrum of this compound would display absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. researchgate.net

Aliphatic C-H stretching: From the methyl groups of the mesityl moiety, expected just below 3000 cm⁻¹.

C=C stretching: For the aromatic rings and the vinyl group, typically found in the 1450-1650 cm⁻¹ region.

C-H bending: Out-of-plane bending vibrations for the substituted aromatic rings would give rise to characteristic patterns in the fingerprint region (below 1000 cm⁻¹), which can be diagnostic of the substitution pattern. researchgate.net

Specific experimental FT-IR data for this compound, which would allow for the creation of a data table of observed vibrational frequencies, is not available in the searched literature.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides information that is complementary to FT-IR. Vibrational modes that result in a change in polarizability are Raman active. For a molecule like this compound, with its extensive π-system, Raman spectroscopy would be particularly sensitive to the vibrations of the carbon skeleton.

Key features in a hypothetical Raman spectrum would include:

Aromatic ring stretching: Strong bands are expected in the 1300-1650 cm⁻¹ region, characteristic of the naphthalene and mesityl rings.

Vinyl C=C stretching: This would also give a characteristic Raman signal.

C-H stretching: Both aromatic and aliphatic C-H stretching vibrations would be observed.

The combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule. However, as with the other spectroscopic techniques, experimentally measured Raman spectra for this compound are not documented in the available scientific databases. frontiersin.orgresearchgate.net

Electronic Absorption and Emission Spectroscopy for Optoelectronic Properties

The optoelectronic behavior of this compound is primarily investigated through electronic absorption and emission spectroscopy. These techniques probe the electronic transitions within the molecule, offering insights into its interaction with light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation

UV-Vis absorption spectroscopy is a fundamental technique used to explore the electronic transitions and the extent of conjugation in molecules. msu.edu For naphthalene derivatives, the absorption spectra are influenced by the substituents attached to the naphthalene core. nih.gov The introduction of groups like silyl, methoxy (B1213986), and cyano can cause bathochromic shifts (shifts to longer wavelengths) and an increase in molar absorptivity. mdpi.com

In the case of this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands arising from π-π* transitions within the conjugated system formed by the naphthalene and mesitylvinyl moieties. The extended conjugation in this molecule, compared to unsubstituted naphthalene, would likely result in a red shift of the absorption maxima. tanta.edu.eg The solvent polarity can also influence the absorption spectrum, with π → π* transitions often showing a red shift as solvent polarity increases due to the stabilization of the more polar excited state. tanta.edu.eg

A typical UV-Vis spectrum displays absorbance as a function of wavelength. The number and intensity of absorption bands provide information about the different chromophores present in the molecule. For instance, the spectrum of a naphthalene derivative might exhibit multiple bands corresponding to different electronic transitions within the aromatic system. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Naphthalene Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Naphthalene | Cyclohexane | 221, 275, 312 | 133000, 5700, 320 | msu.edu |

| 1-(Trimethylsilyl)naphthalene | Cyclohexane | 229, 282, 319 | - | mdpi.com |

| 2-Methylnaphthalene | - | 275 | - | aatbio.com |

Fluorescence Spectroscopy for Emission Characteristics and Quantum Yield Determination

Fluorescence spectroscopy provides valuable information about the emission properties of a molecule after it has absorbed light. Naphthalene and its derivatives are known to be fluorescent, and their emission characteristics are sensitive to their molecular structure and environment. nih.gov The introduction of substituents can significantly affect the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. mdpi.com

The fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. iss.com For example, silyl-substituted naphthalenes have been shown to have higher fluorescence quantum yields compared to unsubstituted naphthalene. mdpi.com The quantum yield of naphthalene itself is reported to be around 0.23. mdpi.com

The emission spectrum of this compound would be expected to be red-shifted compared to its absorption spectrum, a phenomenon known as the Stokes shift. The shape and position of the emission band can provide insights into the geometry of the excited state.

Table 2: Fluorescence Quantum Yields of Selected Naphthalene Derivatives

| Compound | Quantum Yield (Φf) | Reference |

| Naphthalene | 0.23 | mdpi.com |

| 1-(Trimethylsilyl)naphthalene (2) | 0.30 | mdpi.com |

| 1-(Triphenylsilyl)naphthalene (7) | 0.33 | mdpi.com |

| 1,4-Bis(trimethylsilyl)naphthalene (10) | 0.65 | mdpi.com |

| 1,4-Bis(triphenylsilyl)naphthalene (11) | 0.66 | mdpi.com |

| 1,4-Bis(trimethylsilylethynyl)naphthalene (14) | 0.85 | mdpi.com |

Time-Resolved Spectroscopic Studies of Excited State Dynamics

Time-resolved spectroscopy is a powerful tool for investigating the dynamics of excited states, including processes like internal conversion, intersystem crossing, and fluorescence decay. researchgate.net These studies can be performed on timescales ranging from femtoseconds to nanoseconds. unige.ch

For complex molecules like this compound, time-resolved transient absorption spectroscopy can monitor the evolution of the excited state. rsc.org This technique involves exciting the sample with a short laser pulse and then probing the changes in absorption with a second, time-delayed pulse. The resulting data can reveal the lifetimes of different excited states and the rates of transitions between them. For instance, in some systems, an excited state absorption feature can be observed that corresponds to the absorption of the transiently formed species. researchgate.net

Intersystem crossing to the triplet manifold is another important deactivation pathway for excited singlet states. rsc.org Time-resolved techniques can determine the rate of this process. For example, the lifetime of the higher triplet excited state (Tn) of naphthalene has been estimated to be 4.5 picoseconds using two-color two-laser flash photolysis. rsc.org The presence of heavy atoms or specific structural motifs can enhance the rate of intersystem crossing. researchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. libretexts.org In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). researchgate.net

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular formula. The fragmentation pattern provides valuable structural information. The energetic molecular ions can break apart into smaller, stable fragments. libretexts.org Common fragmentation pathways for aromatic compounds include cleavage of bonds adjacent to the aromatic ring. libretexts.org In the case of this compound, one would expect to see fragments corresponding to the loss of the mesityl group, the vinyl group, or parts of the naphthalene moiety. The fragmentation of naphthalene itself can lead to various smaller aromatic species. researchgate.net

The relative abundance of the fragment ions can give clues about their stability. More stable fragments will typically appear as more intense peaks in the mass spectrum. libretexts.org

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

To perform X-ray crystallography, a single crystal of the compound is required. nih.gov The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is measured. wikipedia.org The angles and intensities of the diffracted X-rays are unique to the crystal's structure. wikipedia.org Mathematical analysis of the diffraction data allows for the generation of a three-dimensional electron density map, from which the atomic positions can be determined. nih.gov

For this compound, an X-ray crystal structure would reveal the planarity of the naphthalene and mesityl rings, the torsion angles between them, and how the molecules pack together in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as pi-stacking, which can influence the material's solid-state properties. The crystal structure provides a static picture of the molecule in its lowest energy conformation in the solid state. brynmawr.edu

Computational and Theoretical Chemistry of 2 2 Mesitylvinyl Naphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govrsc.org By focusing on the electron density, DFT provides a framework to predict various molecular properties with a favorable balance between accuracy and computational cost. frontiersin.org

Ground State Geometries and Conformational Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable, low-energy conformation. For molecules like 2-(2-Mesitylvinyl)naphthalene, which possess rotatable bonds, conformational analysis is crucial to identify the preferred spatial arrangement of the mesityl and naphthalene (B1677914) groups. This process involves exploring the potential energy surface by systematically rotating the single bond connecting the vinyl group to the naphthalene ring and the bond connecting the vinyl group to the mesityl ring.

Quantum-chemical methods are employed to compute the structures of different conformers. ethz.ch The relative energies of these conformers are then calculated to determine the most stable structures. For flexible molecules, multiple conformations may exist with small energy differences, suggesting that the molecule might be conformationally mobile at ambient temperatures. ethz.chchemrxiv.org The analysis of these low-energy configurations provides a foundational understanding of the molecule's shape and steric properties. nih.gov

Frontier Molecular Orbital (FMO) Energies and Spatial Distributions (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.netlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical stability and the energy required for its lowest electronic excitation. libretexts.orgschrodinger.com

For this compound, the spatial distribution of these orbitals reveals how electron density is arranged. Typically, in such π-conjugated systems, the HOMO and LUMO are delocalized over the aromatic rings and the vinyl bridge. The specific distribution can indicate which parts of the molecule are more likely to participate in electron transfer processes. For instance, the HOMO might be predominantly located on the electron-rich naphthalene moiety, while the LUMO could be distributed across the entire conjugated system.

| Orbital | Description | Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | (Value) |

| LUMO | Lowest Unoccupied Molecular Orbital | (Value) |

| Gap | HOMO-LUMO Energy Gap | (Value) |

Charge Density Distribution and Aromaticity Indices

The distribution of electron charge within the this compound molecule provides insight into its electrostatic potential and local reactivity. Regions with higher electron density are more susceptible to electrophilic attack, while electron-deficient areas are prone to nucleophilic attack. This charge distribution is influenced by the interplay between the electron-donating mesityl group and the extended π-system of the naphthalene ring.

Aromaticity is a fundamental concept in organic chemistry, and various indices can be calculated to quantify it. nih.gov For a molecule containing multiple aromatic rings like this compound, indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can be computed for both the naphthalene and mesitylene (B46885) rings. These indices help to assess the degree of aromatic character in each ring and how it might be influenced by their connection through the vinyl linker. The planarity of the rings and the bond length alternation are also important indicators of aromaticity. nih.gov

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR Chemical Shifts)

DFT calculations are a valuable tool for predicting spectroscopic data, which can then be compared with experimental results for validation.

UV-Vis Spectra: The electronic transitions responsible for UV-Vis absorption can be predicted based on the energy differences between occupied and unoccupied molecular orbitals. omlc.org The HOMO-LUMO gap provides a first approximation of the lowest energy absorption. schrodinger.com

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (both ¹H and ¹³C) are highly sensitive to the molecular geometry and electronic environment of the nuclei. samipubco.com By calculating the magnetic shielding tensors for each atom in the optimized geometry of this compound, one can predict the chemical shifts. Comparing these predicted shifts with experimental NMR data can serve as a rigorous test of the computed conformation. csic.es

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states and the properties that arise from them. uci.edubenasque.orgrsc.orgresearchgate.net

Simulation of Absorption and Emission Spectra

TD-DFT can be used to simulate the electronic absorption and emission (fluorescence) spectra of this compound. rsc.org This involves calculating the vertical excitation energies from the ground state to various excited states, which correspond to the peaks in the absorption spectrum. case.edu The oscillator strength associated with each transition is also calculated, which relates to the intensity of the spectral bands. researchgate.net

To simulate the emission spectrum, the geometry of the molecule is first optimized in its first excited state (S₁). The energy difference between the optimized S₁ state and the ground state at that geometry corresponds to the fluorescence energy. By calculating the energies of vertical transitions from the S₁ optimized geometry back down to the ground state, a theoretical fluorescence spectrum can be constructed. nih.gov Comparing the simulated spectra with experimental data provides a detailed understanding of the photophysical behavior of the molecule. researchgate.netcsic.es

Analysis of Electronic Transitions and Solvatochromism

The electronic properties of this compound, particularly its absorption and emission of light, are of significant interest. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict and analyze the electronic transitions that give rise to its UV-visible spectrum. researchgate.netrsc.org These calculations help in assigning the character of the observed absorption bands, for instance, distinguishing between π-π* transitions localized on the naphthalene or mesitylene rings and charge-transfer (CT) transitions between these moieties. rsc.org

Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides insight into the change in the electronic distribution and dipole moment of a molecule upon electronic excitation. By performing TD-DFT calculations in the presence of a solvent model (e.g., the Polarizable Continuum Model, PCM), it is possible to simulate the effect of the solvent environment on the electronic transitions. rsc.org A positive solvatochromism (a red shift in the absorption maximum with increasing solvent polarity) indicates that the excited state is more polar than the ground state. Conversely, a negative solvatochromism (a blue shift) suggests a less polar excited state. These studies are crucial for understanding the nature of the excited states and for the rational design of molecules with specific photophysical properties.

Table 1: Calculated Electronic Transition Data for this compound This table is illustrative and based on typical results from TD-DFT calculations for similar aromatic compounds. Actual values would be derived from specific computational studies.

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 3.54 | 0.85 | HOMO → LUMO (π-π*) |

| S₀ → S₂ | 3.98 | 0.12 | HOMO-1 → LUMO (π-π*) |

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the mechanisms of chemical reactions, providing information on intermediates and transition states that are often difficult to observe experimentally. rsc.orgnih.gov

The synthesis of vinylnaphthalenes often involves transition-metal-catalyzed cross-coupling reactions, such as the Heck reaction. Quantum chemical calculations can be used to map out the potential energy surface of the entire catalytic cycle. nih.gov This involves locating and characterizing the geometry and energy of all intermediates and, crucially, the transition states that connect them.

For the synthesis of this compound, calculations would focus on key steps like oxidative addition, migratory insertion, and reductive elimination. By calculating the activation energy for each step, the rate-determining step of the reaction can be identified. nih.gov The transition state is characterized by having a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Table 2: Illustrative Calculated Activation Energies for a Heck-type Synthesis This table represents hypothetical data for the key steps in the formation of a stilbene (B7821643) derivative.

| Reaction Step | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | DFT (B3LYP/6-31G*) | 15.2 |

| Migratory Insertion | DFT (B3LYP/6-31G*) | 22.5 (Rate-determining) |

In reactions where multiple isomers can be formed, quantum chemical calculations can predict and explain the observed product distribution. researchgate.net For this compound, the vinyl linkage can exist as either the E or Z stereoisomer. By calculating the energies of the transition states leading to each isomer, the preferred pathway can be determined. The isomer formed via the lower energy transition state is expected to be the major product.

Similarly, regioselectivity, such as the specific position of substitution on the naphthalene ring, can be rationalized. researchgate.net This is often done by analyzing the energies of competing transition states or by examining reactivity indices, such as Fukui functions or electrostatic potential maps, which indicate the most likely sites for electrophilic or nucleophilic attack. epstem.net

Transition State Characterization for Key Synthetic Transformations

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govmdpi.com This approach is vital for understanding the flexibility of molecules and their interactions in condensed phases. nih.govmdpi.com

In the solid state, the packing of molecules in a crystal lattice is governed by intermolecular forces, primarily van der Waals interactions for nonpolar molecules like this compound. byjus.combritannica.comlibretexts.org These are relatively weak, distance-dependent interactions arising from temporary fluctuations in electron density. byjus.comlibretexts.org

MD simulations of the crystal lattice can provide a detailed picture of these interactions. mdpi.com By simulating a unit cell and applying periodic boundary conditions, the collective effect of these forces on the crystal's structure and stability can be assessed. The simulations can reveal the preferred orientation of the molecules, showing how the bulky mesityl group and the planar naphthalene moiety arrange themselves to maximize attractive van der Waals contacts while minimizing steric repulsion. arxiv.org Analysis of the radial distribution functions from the simulation can quantify the distances at which different parts of the molecules are most likely to be found relative to each other, offering a deeper understanding of the solid-state packing. kyushu-u.ac.jp The conformational flexibility of the molecule, such as the torsion angle of the vinyl linkage, is also influenced by these packing forces in the solid state. rsc.orgnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Mesitylene |

Reactivity and Reaction Mechanisms of 2 2 Mesitylvinyl Naphthalene

Electrophilic Reactions on the Naphthalene (B1677914) and Mesityl Moieties

The naphthalene ring system is generally more reactive towards electrophilic substitution than benzene (B151609). libretexts.org In the context of 2-(2-Mesitylvinyl)naphthalene, the vinyl group can act as a weakly activating group, directing electrophiles to the naphthalene ring. The most reactive position on the naphthalene ring for electrophilic attack is typically the 1-position due to the formation of a more stable carbocation intermediate where one of the rings remains fully aromatic. libretexts.org However, the steric bulk of the adjacent mesitylvinyl substituent may influence the regioselectivity, potentially favoring substitution at other positions.

In a related context, studies on 2-vinylnaphthalene (B1218179) have shown that electrophilic additions to the vinyl group can also occur. For instance, epoxidation of 2-vinylnaphthalene with an oxidizing agent like m-CPBA proceeds via a stereospecific electrophilic addition mechanism. Furthermore, copper-catalyzed ortho C-H cyanation of 2-vinylnaphthalene demonstrates a regioselective electrophilic functionalization at the C1 position of the naphthalene ring, with the vinyl group acting as a directing group. nih.gov

The mesityl group, with its three electron-donating methyl groups, is highly activated towards electrophilic aromatic substitution. However, the positions ortho and para to the vinyl substituent are already occupied by methyl groups, and the significant steric hindrance presented by these groups makes further electrophilic attack on the mesityl ring challenging.

Recent research has also explored the enantioselective aza-electrophilic dearomatization of vinylnaphthalene derivatives. nih.gov This type of reaction, mediated by a silver catalyst, couples vinylnaphthalenes with azodicarboxylates to form chiral polyheterocycles through a formal [4+2] cycloaddition. nih.gov The key to this transformation is the formation of an aziridinium (B1262131) intermediate which facilitates the dearomatization of the naphthalene ring. nih.gov

| Reaction Type | Reagent/Conditions | Major Product/Outcome | Reference |

| Electrophilic Substitution (Naphthalene) | General Electrophiles | Substitution primarily at the 1-position is expected, but can be influenced by steric factors. | libretexts.org |

| Epoxidation (Vinyl Group) | m-CPBA | Epoxide formation at the vinyl double bond. | |

| ortho C-H Cyanation (Naphthalene) | NCTS, Copper catalyst | Cyanation at the C1 position of the naphthalene ring. | nih.gov |

| Aza-electrophilic Dearomatization | Azodicarboxylates, Silver catalyst | Formation of chiral polyheterocycles. | nih.gov |

Radical Reaction Pathways and Their Influence on Selectivity

Radical reactions provide an alternative pathway for the functionalization of this compound, often leading to products that are not accessible through ionic mechanisms. The vinyl group is a key site for radical reactions, and the aromatic rings can also participate in or influence these transformations.

The vinyl group in this compound is susceptible to free radical addition reactions. The addition of a radical species to the double bond generates a new radical intermediate, which can then undergo further reactions. The regioselectivity of the initial addition is governed by the stability of the resulting radical. Addition of a radical to the terminal carbon of the vinyl group would generate a benzylic-type radical, stabilized by resonance with the naphthalene ring.

Studies on the OH radical-initiated reaction of naphthalene have shown that the primary products are formed through radical addition pathways. nih.govnih.gov While not directly on this compound, this research indicates the propensity of naphthalene derivatives to undergo radical reactions. The vinyl group in this compound can also participate in radical polymerization. smolecule.com

Radical cyclization is a powerful method for constructing cyclic molecules. numberanalytics.comwikipedia.org In a molecule like this compound, if a radical were generated at a suitable position, intramolecular cyclization onto the vinyl group or even onto one of the aromatic rings could occur. The stereochemical outcome of such cyclizations is influenced by factors like the conformation of the radical intermediate and steric effects. numberanalytics.com

The Beckwith-Houk model is often used to predict the stereoselectivity of radical cyclizations, considering the transition state geometries. numberanalytics.com For hexenyl radical cyclizations, it has been shown that even with large substituents, a cis-selectivity for the newly formed bond is often observed, contrary to earlier assumptions. nih.gov The formation of five- and six-membered rings is generally favored in radical cyclizations. wikipedia.org Research on engineered cytochromes P450 has demonstrated the potential for highly stereoselective atom transfer radical cyclizations, offering both enantio- and diastereodivergent control. escholarship.org

| Reaction Type | Key Intermediate | Controlling Factors | Potential Products | Reference |

| Free Radical Addition | Benzylic-type radical | Radical stability, Steric hindrance | Functionalized alkylnaphthalene derivatives | nih.govnih.gov |

| Radical Cyclization | Cyclic radical intermediate | Transition state geometry (e.g., Beckwith-Houk model), Steric effects | Polycyclic aromatic compounds | numberanalytics.comwikipedia.orgnih.gov |

Free Radical Addition to the Vinyl Group

Nucleophilic Reactions and Substitution Patterns

Nucleophilic reactions of this compound are less common than electrophilic or radical reactions due to the electron-rich nature of the aromatic rings and the vinyl group. However, under specific conditions, nucleophilic attack can occur.

Direct nucleophilic addition to the unactivated vinyl group is generally difficult. However, if the vinyl group is activated by an adjacent electron-withdrawing group, Michael addition can occur. In the case of this compound, the naphthalene ring itself does not provide sufficient activation for this type of reaction.

Nucleophilic substitution at the allylic or benzylic positions is a possibility, particularly if a leaving group is present at one of these positions. The SN2 reaction mechanism, which involves a backside attack by the nucleophile, would be sterically hindered at the benzylic position adjacent to the bulky mesityl group. youtube.com Therefore, an SN1-type mechanism, proceeding through a carbocation intermediate, might be more plausible if a good leaving group were present and the resulting carbocation could be stabilized by the naphthalene ring.

While direct nucleophilic substitution on the aromatic rings is challenging, nucleophilic aromatic substitution (SNAr) can occur if the ring is activated by strong electron-withdrawing groups. youtube.com In the absence of such groups, as is the case for this compound, harsh conditions would be required. Research on the nucleophilic substitution of 2-chloromethyl-2,1-borazaronaphthalene, a naphthalene analog, has shown that a variety of nucleophiles can displace the benzylic chloride. nih.gov This suggests that if a suitable leaving group were installed at the benzylic position of this compound, similar substitution reactions could be envisioned.

| Reaction Type | Mechanism | Influencing Factors | Plausibility | Reference |

| Nucleophilic Addition | Michael Addition | Activation by electron-withdrawing groups | Unlikely without activation | N/A |

| Allylic/Benzylic Substitution | SN1 or SN2 | Steric hindrance, Leaving group ability, Carbocation stability | Plausible with a good leaving group, likely via SN1 | youtube.com |

| Nucleophilic Aromatic Substitution | SNAr | Presence of strong electron-withdrawing groups | Unlikely without activation | youtube.com |

Nucleophilic Addition to the Vinyl Moiety

Photochemical Reactivity and Photoinduced Transformations

The photochemical behavior of this compound is anticipated to be rich and varied, primarily involving E/Z isomerization, intramolecular photocyclization, and intermolecular [2+2] cycloaddition. The presence of the naphthalene chromophore suggests that excitation with UV light will be the primary method for initiating these transformations.

E/Z Photoisomerization:

Similar to stilbenes and other diarylethenes, this compound is expected to undergo reversible trans-cis (E/Z) photoisomerization upon irradiation. rsc.orgrsc.org The process involves the excitation of the molecule to an excited singlet or triplet state, followed by rotation around the central carbon-carbon double bond. The quantum yield of this isomerization is influenced by the nature of the excited state and the presence of sensitizers. For many stilbenoid compounds, direct irradiation leads to a photostationary state, a mixture of E and Z isomers, the composition of which depends on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength.

Photocyclization:

A characteristic reaction of stilbene (B7821643) and its analogs is the photocyclization to form dihydrophenanthrene intermediates, which can then be oxidized to the corresponding phenanthrene. mdpi.com In the case of this compound, photocyclization of the Z-isomer would be expected to yield a dihydrophenanthrene-type intermediate. The extreme steric hindrance imposed by the mesityl group, with its two ortho-methyl substituents, would likely play a significant role in the feasibility and rate of this reaction. Studies on diarylethenes with bulky substituents have shown that such steric strain can influence the efficiency of photocyclization reactions. rsc.org It has been reported that bulky groups can sometimes accelerate photocyclization. rsc.org

Photodimerization:

2-Vinylnaphthalene is known to undergo photodimerization to form cyclobutane (B1203170) derivatives. oup.com This reaction typically proceeds via the formation of an excimer (an excited-state dimer) between an excited molecule and a ground-state molecule. chinesechemsoc.orgchinesechemsoc.org The formation of these excimers is concentration-dependent. chinesechemsoc.org For this compound, the bulky mesityl group would be expected to significantly hinder the intermolecular approach required for excimer formation and subsequent [2+2] cycloaddition. This steric shield would likely decrease the quantum yield of photodimerization compared to the less hindered 2-vinylnaphthalene.

| Photochemical Transformation | Expected Product Type | Key Influencing Factors | Anticipated Effect of Mesityl Group |

| E/Z Photoisomerization | Z-2-(2-Mesitylvinyl)naphthalene | Wavelength, Solvent, Sensitizers | May alter the photostationary state composition due to steric effects on isomer stability. |

| Intramolecular Photocyclization | Dihydrophenanthrene derivative | Conformation (Z-isomer required), Oxidizing agents | May influence the rate and yield due to steric strain in the cyclized product. |

| Intermolecular [2+2] Photodimerization | Cyclobutane derivative | Concentration, Solvent | Significant reduction in reaction efficiency due to steric hindrance of excimer formation. |

Steric Hindrance Effects on Reaction Kinetics and Thermodynamics

The mesityl group is a powerful tool for influencing reaction outcomes due to its significant steric bulk. In this compound, its presence is predicted to have profound effects on both the kinetics and thermodynamics of its reactions.

Effects on Reaction Kinetics:

The rate of chemical reactions is highly sensitive to steric hindrance. For bimolecular reactions, such as the aforementioned photodimerization, the bulky mesityl group will sterically impede the approach of another molecule, thereby increasing the activation energy and dramatically slowing the reaction rate. This principle is well-established in various chemical systems. numberanalytics.com

Effects on Thermodynamics:

Thermodynamically, steric hindrance influences the relative stability of isomers and conformers. In this compound, the planar conformation, which would maximize π-conjugation between the naphthalene ring and the vinylmesityl moiety, is likely destabilized by the steric repulsion between the ortho-methyl groups of the mesityl ring and the adjacent vinyl proton and naphthyl ring. This forces the molecule to adopt a twisted, non-planar conformation.

This inherent strain in the ground state has thermodynamic consequences. For example, the energy difference between the E and Z isomers might be different from that of less hindered stilbenes. The Z-isomer, which is typically less stable in stilbenes due to steric clashes between the aryl rings, might experience a different degree of destabilization in this case, as both isomers are subject to significant steric strain. The thermodynamic landscape of any reaction involving this compound will be shaped by the need to accommodate the bulky mesityl group in reactants, intermediates, transition states, and products.

| Thermodynamic/Kinetic Parameter | Governing Principle | Anticipated Effect of Mesityl Group on this compound |

| Rate of Intermolecular Reactions | Steric hindrance to bimolecular approach | Significant decrease in reaction rate (e.g., for photodimerization). numberanalytics.com |

| Rate of Intramolecular Reactions | Influence on transition state and ground state conformation | May alter rates of photoisomerization and photocyclization; potential for rate enhancement due to ground-state strain. nih.govresearchgate.net |

| Isomer Stability (E vs. Z) | Steric repulsion between substituents | Both isomers are sterically strained; the relative stability may differ from typical stilbenes. |

| Conformational Equilibrium | Torsional strain vs. π-conjugation | Favors a non-planar, twisted conformation to minimize steric repulsion. |

Photophysical Properties and Excited State Phenomena of 2 2 Mesitylvinyl Naphthalene

Electronic Absorption and Fluorescence in Various Media

The electronic absorption and emission characteristics of aromatic compounds like 2-(2-Mesitylvinyl)naphthalene are intrinsically linked to their molecular structure and the surrounding environment. The molecule consists of a naphthalene (B1677914) chromophore linked to a mesityl group via a vinyl bridge. This extended π-conjugated system is expected to exhibit distinct absorption and fluorescence spectra.

Naphthalene-based dyes are known for their strong fluorescence, often influenced by intramolecular charge transfer (ICT) from a donor to an acceptor part of the molecule. mdpi.com In this compound, the naphthalene and mesityl groups, connected by the vinyl bridge, form a "push-pull" type system whose optical properties are highly sensitive to environmental factors. rsc.org

Dependence on Solvent Polarity (Solvatochromism)

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules where the ground state and excited state have different dipole moments. For push-pull fluorophores, an increase in solvent polarity often leads to a bathochromic (red) shift in the fluorescence emission spectrum. rsc.org

Upon photoexcitation, an ICT state can be formed. In polar solvents, the larger dipole moment of the excited state is stabilized by the surrounding solvent molecules, lowering its energy level. This results in emission at longer wavelengths (lower energy). While the absorption spectra of similar naphthalene derivatives show little dependency on solvent polarity, their emission profiles are often significantly altered. nih.gov For this compound, a distinct positive solvatochromism of the fluorescence is anticipated, a property that has been observed in other 4-aryl substituted naphthalene dicarboximides. rsc.org The steric hindrance from the bulky mesityl group may cause a twist between the naphthalene and vinyl planes, which can enhance the ICT character and lead to more pronounced solvatochromism. rsc.org

Fluorescence Quantum Yields and Excited State Lifetimes

Fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. edinst.comhoriba.com The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both parameters are crucial for characterizing a fluorophore and are highly dependent on the balance between radiative (fluorescence) and non-radiative decay pathways.

For naphthalene itself, the fluorescence quantum yield is reported to be around 0.23 to 0.40. researchgate.net However, substitution can dramatically alter these values. For instance, many naphthalene diimide derivatives exhibit very low fluorescence quantum yields (as low as 0.002) and short lifetimes (in the picosecond range), which is attributed to rapid and efficient intersystem crossing to the triplet state. photobiology.com Conversely, other derivatives, such as certain naphthalene-oxacalixarenes, can have quantum yields as high as 28.93%. nih.gov

Given the twisted structure of this compound, which could promote non-radiative decay, its quantum yield might be moderate. However, the specific electronic effects of the mesityl group would play a defining role. Below is a table of photophysical data for related naphthalene compounds, illustrating the range of expected values.

Table 1: Photophysical Properties of Selected Naphthalene Derivatives in Various Solvents Note: Data for the specific compound this compound is not available. This table presents data for analogous compounds to illustrate typical photophysical properties.

| Compound | Solvent | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (ΦF) | Lifetime (τ) |

| Naphthalene researchgate.net | Cyclohexane | 286 | 323 | 0.23 - 0.38 | ~96 ns |

| N,N'-Dibutylnaphthalenediimide photobiology.com | Acetonitrile | 380 | 395 | 0.001 | - |

| N,N'-Bis(2,5-di-tert-butylphenyl)naphthalenediimide photobiology.com | Acetonitrile | 379 | 394 | 0.006 | 18 ps |

| Naphthalene-based oxacalix rsc.orgarene (6OA-N) nih.gov | Toluene | - | 414 | 0.2893 | - |

| Naphthalene-based oxacalix rsc.orgarene (8OA-N) nih.gov | Toluene | 318 | 405 | 0.2431 | - |

Stokes Shifts and Energy Dissipation Pathways

The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the emission maximum of the same electronic transition. wikipedia.orgedinst.com A large Stokes shift is advantageous for fluorescence applications as it minimizes self-absorption and reduces interference from scattered excitation light. rsc.org The shift originates from processes such as vibrational relaxation and solvent reorganization that occur in the excited state before fluorescence emission. wikipedia.org

The molecular geometry of this compound, particularly the likely twist between the naphthalene and mesityl moieties, is expected to result in a significant Stokes shift. nih.gov Such twisted intramolecular charge transfer (TICT) states are known to produce large Stokes shifts. For example, a naphthalene-bisindolylmaleimide dye, where intramolecular repulsion forces a twisted conformation, exhibits a very large pseudo-Stokes shift of 303 nm. nih.gov Similarly, certain fluorescent aryl naphthalene dicarboximides with a skewed arrangement can achieve Stokes shifts greater than 1.6 eV. rsc.org The primary energy dissipation pathways for such molecules are fluorescence and non-radiative decay processes, including internal conversion and intersystem crossing.

Excited State Dynamics and Relaxation Processes

Upon absorption of a photon, this compound is promoted to an electronically excited state. The molecule can then return to the ground state through several competing relaxation pathways, which can be either radiative (fluorescence) or non-radiative. mit.edu The dynamics of these processes occur on timescales ranging from femtoseconds to nanoseconds. rsc.org

Non-Radiative Decay Mechanisms

Non-radiative decay mechanisms are processes that allow an excited molecule to lose energy as heat rather than light. mit.edu Key mechanisms include vibrational relaxation, internal conversion (IC), and collisional quenching. fiveable.me

Vibrational Relaxation: Following excitation, the molecule is often in a higher vibrational level of the excited electronic state. It rapidly loses this excess vibrational energy through collisions with solvent molecules, relaxing to the lowest vibrational level of the excited state. This process is extremely fast, typically occurring on a picosecond timescale. fiveable.me

Internal Conversion (IC): This is a radiationless transition between electronic states of the same spin multiplicity (e.g., from the first excited singlet state, S₁, to the ground singlet state, S₀). The efficiency of IC is strongly dependent on the energy gap between the states; a smaller energy gap generally leads to faster IC. For molecules with conformational flexibility, such as the potential for rotation around the vinyl bond in this compound, IC can be a dominant decay pathway. mit.edu The steric hindrance of the mesityl group could create distorted geometries that facilitate IC. mit.edu

Intersystem Crossing to Triplet States

Intersystem crossing (ISC) is a radiationless transition between two electronic states with different spin multiplicities, most commonly from an excited singlet state (S₁) to an excited triplet state (T₁). wikipedia.org Because this is a spin-forbidden process, it is generally slower than fluorescence or internal conversion. However, for many aromatic molecules like naphthalene, ISC can be quite efficient. researchgate.netlibretexts.org

Once populated, the triplet state has a much longer lifetime than the singlet state because its return to the ground state (phosphorescence) is also spin-forbidden. azom.com The efficiency of ISC is influenced by factors such as the presence of heavy atoms and the energy gap between the S₁ and relevant triplet states (Tₙ). Studies on naphthalene derivatives have shown that ISC to higher-lying triplet states (T₂-T₄) can be a major decay pathway. mit.edu The lifetime of higher triplet states is typically very short, on the order of picoseconds. rsc.org For this compound, ISC from the S₁ state to the triplet manifold is an expected and significant deactivation channel, competing directly with fluorescence. The triplet states of naphthalene dimers have been shown to be localized on a single naphthalene unit, a phenomenon that could also be relevant to this molecule. rsc.org

Intermolecular Photophysical Phenomena in Aggregated States

In concentrated solutions or solid-state aggregates, molecules of this compound are expected to interact in ways that significantly alter their photophysical properties compared to isolated molecules in dilute solutions.

Formation of Excimers and Exciplexes

An excimer is an excited-state dimer formed between an excited molecule and a ground-state molecule of the same species. This association is transient and only stable in the excited state, leading to a characteristic broad, structureless, and red-shifted emission band compared to the monomer fluorescence. The formation of excimers is highly dependent on the concentration and the ability of the molecules to achieve a co-facial arrangement, allowing for significant π-π orbital overlap.

An exciplex, or excited-state complex, forms between two different types of molecules, one in the excited state and the other in the ground state. The formation of exciplexes with other suitable molecules could be a potential deactivation pathway for the excited state of this compound, though this would be dependent on the specific interacting partners present in the system.

A hypothetical representation of the monomer and potential excimer emission for this compound is presented in Table 1.

| Parameter | Monomer Emission | Potential Excimer Emission |

| Emission Maximum (λem) | ~350-400 nm | ~450-500 nm |

| Spectral Shape | Structured | Broad, structureless |